G2 Glycan

Catalog No.
S875232
CAS No.
71496-53-2
M.F
C62H104N4O46
M. Wt
1641.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
G2 Glycan

CAS Number

71496-53-2

Product Name

G2 Glycan

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C62H104N4O46

Molecular Weight

1641.5 g/mol

InChI

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1

InChI Key

JMUPMJGUKXYCMF-IWDIICGPSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O

Glycan Characterization in Biotherapeutics

    Scientific Field: Biopharmaceuticals and glycoproteomics.

    Summary: Glycans are complex carbohydrates attached to proteins. Characterizing N-linked glycans in biotherapeutics is crucial for understanding their structure, function, and quality.

    Methods: The Waters Biopharmaceutical Platform Solution with UNIFI offers an integrated workflow for glycan characterization.

    Results: Researchers can profile released glycans, facilitating multi-batch or biosimilar/innovator comparability studies.

Cancer Diagnosis via Glycan Patterns

    Scientific Field: Oncology.

    Summary: Aberrant glycans are hallmarks of cancer. Tumor-specific glycan patterns hold potential for improving diagnostic sensitivity and selectivity.

    Methods: Researchers analyze glycan profiles to identify cancer-specific patterns.

    Results: Early diagnosis based on glycan patterns may revolutionize cancer management.

Glycan Recognition in Physiological Processes

  • G2 Glycan is a specific type of N-linked oligosaccharide (glycan chain linked to an asparagine amino acid) [].
  • It belongs to the class of complex-type N-glycans, with a branched structure containing two antennae [].
  • G2 Glycan is asialo, meaning it lacks a sialic acid group on its terminal end [].

Origin

  • G2 Glycan is naturally found on various mammalian glycoproteins, including antibodies (IgG), gamma globulins, and serum proteins [].
  • It can be isolated from bovine serum for research purposes [].

Significance in Scientific Research

  • G2 Glycan serves as a standard reference molecule in glycan analysis techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry [].
  • Studying the presence and modifications of G2 Glycan on glycoproteins can provide insights into various biological processes, including protein folding, trafficking, and immune function [].
  • Researchers can use G2 Glycan to investigate the role of N-glycosylation (addition of glycans) in health and disease [].

Current limitations

  • In-depth analysis of G2 Glycan's specific biological functions within the context of different glycoproteins is a developing area of research.

Structure Analysis

  • G2 Glycan has a branched structure with two antennae (glycan chains) linked to a central core.
  • Each antenna consists of three sugar units: N-acetylglucosamine (GlcNAc), mannose (Man), and galactose (Gal).
  • The core structure contains two GlcNAc units linked to each other.

Chemical Reactions Analysis

  • The specific synthesis pathways for G2 Glycan within living organisms are complex and involve enzymatic reactions not yet fully elucidated for research purposes [].
  • Scientific research focuses on isolating G2 Glycan from natural sources or through enzymatic digestion of glycoproteins, rather than chemical synthesis.

Physical and Chemical Properties

  • G2 Glycan is a white to off-white colored solid at room temperature [].
  • Detailed data on melting point, boiling point, and solubility are not readily available due to the challenges of isolating and working with pure G2 Glycan.
  • The specific mechanism of action of G2 Glycan within biological systems depends on the context of the glycoprotein it's attached to [].
  • The presence of G2 Glycan on a glycoprotein can influence protein folding, stability, and interaction with other molecules [].
  • G2 Glycan is not expected to be inherently toxic or hazardous.
  • Standard laboratory precautions for handling biological materials should be followed when working with G2 Glycan.

XLogP3

-18.4

Wikipedia

PUBCHEM_71308690

Dates

Modify: 2023-08-16

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